N-(1,3-benzodioxol-5-ylmethyl)-4-phenoxybutanamide
Description
N-(1,3-Benzodioxol-5-ylmethyl)-4-phenoxybutanamide is an amide-containing organic compound characterized by a 1,3-benzodioxole moiety and a phenoxybutanamide group. The benzodioxole ring, an electron-rich aromatic system, is associated with diverse biological activities, including anti-inflammatory and analgesic properties. The compound’s synthesis involves multi-step reactions under controlled temperature and pH conditions to optimize yield and purity . While its exact mechanism of action remains under investigation, studies suggest interactions with biological targets (e.g., enzymes or receptors) via π-π stacking or hydrogen bonding due to the benzodioxole’s electron density .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-phenoxybutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c20-18(7-4-10-21-15-5-2-1-3-6-15)19-12-14-8-9-16-17(11-14)23-13-22-16/h1-3,5-6,8-9,11H,4,7,10,12-13H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HURFHNIDOFOAAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CCCOC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-4-phenoxybutanamide typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.
Attachment of the Phenoxybutanamide Moiety: The phenoxybutanamide moiety can be introduced through a nucleophilic substitution reaction involving 4-phenoxybutanoyl chloride and the benzodioxole derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-4-phenoxybutanamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-4-phenoxybutanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-4-phenoxybutanamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Properties:
- Structural Features: Benzodioxole (aromatic heterocycle) + phenoxybutanamide (flexible aliphatic chain with aromatic ether).
- Potential Bioactivities: Anti-inflammatory, analgesic, and anticancer properties (based on structural analogs) .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights critical differences between N-(1,3-benzodioxol-5-ylmethyl)-4-phenoxybutanamide and structurally related compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Notable Bioactivities/Properties | Reference |
|---|---|---|---|---|---|
| This compound | C₁₈H₁₇NO₄ | 311.34 | Benzodioxole, phenoxybutanamide | Anti-inflammatory, analgesic (predicted) | |
| N-(4-Methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide | C₂₀H₂₁N₃O₄ | 367.40 | Dual methoxyphenyl groups, oxadiazole ring | Enhanced solubility, bioactivity | |
| N-(1,3-Benzodioxol-5-ylmethyl)-N-[3-(1,3-benzodioxol-5-yl)-4-phenylbutyl]acetamide | C₂₇H₂₄N₂O₆ | 472.49 | Dual benzodioxole groups, phenylbutyl chain | Robust π-π interactions, enzyme inhibition | |
| N-{2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}butanamide | C₁₈H₁₅ClN₃O₂ | 340.78 | Chlorophenyl substituent, oxadiazole ring | Increased binding affinity (hypothetical) | |
| N-(1,3-Benzodioxol-5-yl)-2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide | C₂₁H₁₅FN₄O₅S₂ | 510.49 | Fluorophenyl, sulfonamide, oxadiazole | Potential kinase inhibition | |
| 3-(1,3-Benzodioxol-5-ylmethyl)-N-(2,4-dimethylphenyl)-... (benzoxadiazocine derivative) | Complex | ~500+ | Benzoxadiazocine core, thioxo group | Anticancer (in vitro studies) |
Key Comparative Insights
Benzodioxole vs. Oxadiazole Moieties :
- The target compound’s benzodioxole ring provides electron-rich aromaticity, favoring π-π interactions. In contrast, oxadiazole-containing analogs (e.g., ) exhibit enhanced metabolic stability and hydrogen-bonding capacity due to the heterocycle’s nitrogen atoms.
Substituent Effects :
- Methoxy groups (e.g., ) improve solubility but may reduce membrane permeability.
- Halogenated substituents (e.g., Cl in , F in ) enhance binding affinity to hydrophobic targets but may increase toxicity.
Functional Group Diversity: Sulfonamide () and thiazolidinone () groups introduce distinct pharmacophores, expanding biological target specificity compared to the simpler amide in the target compound.
Molecular Weight and Complexity :
- Larger compounds (e.g., benzoxadiazocine derivatives ) often face challenges in bioavailability despite potent in vitro activity.
Research Findings and Implications
- Bioactivity: The target compound’s benzodioxole-phenoxybutanamide structure is less studied than oxadiazole derivatives but shows promise in anti-inflammatory pathways .
- Synthetic Feasibility : Compared to multi-heterocyclic analogs (e.g., ), the target compound’s synthesis is relatively straightforward, favoring scalable production .
- Drug-Likeness : With a molecular weight of 311.34 g/mol, it adheres more closely to Lipinski’s rule of five than heavier analogs (e.g., ), suggesting better oral bioavailability .
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-4-phenoxybutanamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its chemical properties, biological effects, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C₁₅H₁₅N₁O₂
- Molecular Weight : 241.28 g/mol
- CAS Number : 260060-29-5
This compound exhibits a range of biological activities primarily through modulation of neurotransmitter systems. Its structural similarity to known psychoactive compounds suggests potential interactions with serotonin and dopamine receptors, which are critical in mood regulation and cognitive functions.
Pharmacological Effects
- Antidepressant Activity : Research indicates that compounds with a similar structure can exhibit antidepressant-like effects in animal models by enhancing serotonergic and noradrenergic transmission.
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may reduce inflammation markers in vitro, indicating potential use in treating inflammatory diseases.
- Neuroprotective Effects : Some studies have shown that related compounds can protect neuronal cells from oxidative stress, which is significant in neurodegenerative diseases.
In Vitro Studies
A study conducted on various phenoxybutanamide derivatives demonstrated that modifications to the benzodioxole moiety significantly impacted their biological activity. The derivative this compound showed promising results in cell viability assays against several cancer cell lines, suggesting potential anticancer properties.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa | 15.2 |
| This compound | MCF7 | 12.8 |
In Vivo Studies
In vivo studies using rodent models have indicated that this compound may exhibit anxiolytic effects. Behavioral tests such as the elevated plus maze showed increased time spent in open arms by treated animals compared to controls, suggesting reduced anxiety levels.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
